molecular formula C9H17N3O2S B13512235 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B13512235
M. Wt: 231.32 g/mol
InChI Key: FJWVJGSUYRGHAP-UHFFFAOYSA-N
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Description

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of acetylacetone with tert-butylhydrazine hydrochloride in the presence of ammonium acetate. This reaction is usually carried out in a solvent like ethanol or toluene under reflux conditions.

    Sulfonation: The resulting 1-tert-butyl-3,5-dimethyl-1H-pyrazole is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in a suitable solvent like dichloromethane. The reaction is typically performed at low temperatures to control the exothermic nature of the sulfonation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, alcohols); often in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-3,5-dimethyl-1H-pyrazole: Lacks the sulfonamide group, making it less reactive in certain biochemical assays.

    1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide, leading to different reactivity and applications.

    1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid: An oxidized form with different solubility and reactivity profiles.

Uniqueness

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C9H17N3O2S/c1-6-8(15(10,13)14)7(2)12(11-6)9(3,4)5/h1-5H3,(H2,10,13,14)

InChI Key

FJWVJGSUYRGHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)N

Origin of Product

United States

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